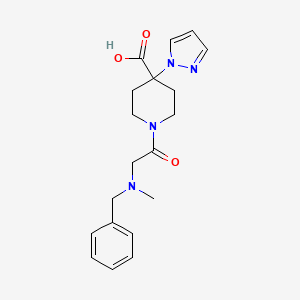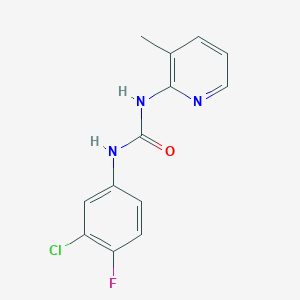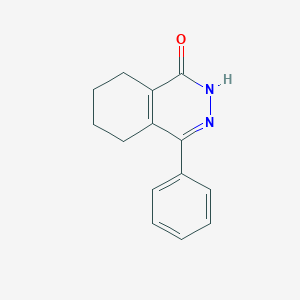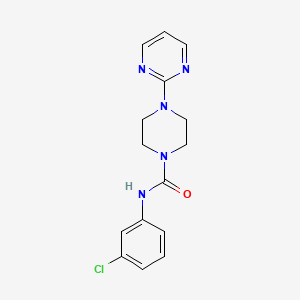
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as BGP-15, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. BGP-15 has been shown to have anti-inflammatory, anti-apoptotic, and antioxidant properties, making it a promising candidate for drug development.
作用机制
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to exert its therapeutic effects through multiple mechanisms of action. This compound has been shown to activate heat shock proteins, which play a critical role in protecting cells from stress-induced damage. Additionally, this compound has been shown to inhibit the activity of the protein kinase R (PKR), which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. This compound has been shown to reduce inflammation and oxidative stress, improve glucose tolerance and insulin sensitivity, and protect against apoptosis in various tissues. Additionally, this compound has been shown to improve cardiac function and reduce myocardial infarction size.
实验室实验的优点和局限性
One advantage of using 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in lab experiments is its ability to activate heat shock proteins, which can protect cells from stress-induced damage. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a useful tool for studying these processes in various disease models. However, one limitation of using this compound in lab experiments is its relatively low solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One potential area of research is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in various disease models. Finally, more research is needed to elucidate the mechanisms of action of this compound and its potential therapeutic applications in other diseases.
合成方法
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid can be synthesized through a multi-step process that involves the reaction of benzylamine, glycine, and pyrazole with piperidine-4-carboxylic acid. This method has been optimized to produce high yields of pure this compound.
科学研究应用
1-(N-benzyl-N-methylglycyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, neurodegenerative diseases, and cardiovascular diseases. This compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, this compound has been shown to protect against oxidative stress and inflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential cardioprotective effects, including reducing myocardial infarction size and improving cardiac function.
属性
IUPAC Name |
1-[2-[benzyl(methyl)amino]acetyl]-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-21(14-16-6-3-2-4-7-16)15-17(24)22-12-8-19(9-13-22,18(25)26)23-11-5-10-20-23/h2-7,10-11H,8-9,12-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBJTYFWWSILSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)N2CCC(CC2)(C(=O)O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5403846.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403854.png)
![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5403860.png)
![5-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-3-(1-naphthyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5403874.png)



![1-(4-fluorobenzyl)-5-(2-methoxy-5-methylbenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5403908.png)
![3-(allylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403913.png)



![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5403945.png)